

Verifizierung der Integration des Neomycin-Resistenzgens: Ein Vergleich von PCR und Southern Blot

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Neomycin*

Cat. No.: *B1143500*

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine zuverlässige Methode zur Überprüfung der Integration von Transgenen benötigen, ist die Wahl der richtigen molekularbiologischen Technik entscheidend. Dieser Leitfaden bietet einen objektiven Vergleich von zwei etablierten Methoden – der Polymerase-Kettenreaktion (PCR) und dem Southern Blot – zur Verifizierung der Integration des **Neomycin**-Resistenzgens (neoR). Wir stellen detaillierte experimentelle Protokolle, quantitative Leistungsdaten und visuelle Arbeitsabläufe zur Verfügung, um Sie bei der Auswahl des für Ihre Forschungsanforderungen am besten geeigneten Ansatzes zu unterstützen.

Die erfolgreiche Integration eines Transgens, wie des **Neomycin**-Resistenzgens, in das Wirtsgenom ist ein grundlegender Schritt in vielen Bereichen der molekularbiologischen Forschung und der Entwicklung von Gentherapien. Die Bestätigung dieser Integration und die Bestimmung der Kopienzahl des Transgens sind für die weitere Charakterisierung von Zelllinien oder transgenen Organismen unerlässlich. PCR und Southern Blot sind zwei grundlegende Techniken, die zu diesem Zweck eingesetzt werden, jede mit ihren eigenen Stärken und Schwächen.

Gegenüberstellung der Methoden: PCR vs. Southern Blot

Die Polymerase-Kettenreaktion ist für ihre hohe Empfindlichkeit und Geschwindigkeit bekannt, während der Southern Blot als Goldstandard für die definitive Bestimmung der Integrationsereignisse und der Kopienzahl gilt. Die Wahl zwischen diesen Techniken hängt oft von den spezifischen Anforderungen des Experiments ab, wie z. B. dem benötigten Durchsatz, der erforderlichen Genauigkeit und den verfügbaren Ressourcen.

Merkmal	PCR (insbesondere qPCR)	Southern Blot
Prinzip	Enzymatische Amplifikation spezifischer DNA-Sequenzen	Nachweis spezifischer DNA-Fragmente nach Restriktionsverdau und Gelelektrophorese mittels Sondenhybridisierung.[1]
Sensitivität	Sehr hoch, kann einzelne DNA-Moleküle nachweisen.[2]	Geringer als PCR.[3]
Spezifität	Abhängig von der Primer-Gestaltung, kann unspezifische Amplifikationen ergeben	Hoch, da eine lange Sonde zur Hybridisierung verwendet wird.[3]
Quantitative Analyse	Echtzeit-PCR (qPCR) ermöglicht eine genaue Quantifizierung der Kopienzahl.[4][5]	Kann zur Schätzung der Kopienzahl verwendet werden, ist aber weniger präzise als qPCR.[3]
Informationen zur Integration	Liefert keine Informationen über den Ort der Integration oder die Anzahl der Integrationsstellen	Kann die Anzahl der Integrationsstellen und die Unversehrtheit des integrierten Transgens aufzeigen.[6]
Zeitaufwand	Schnell (Stunden)	Zeitaufwändig (Tage).[5]
DNA-Anforderungen	Geringe Mengen an DNA erforderlich	Benötigt größere Mengen an hochreiner DNA.[5]
Durchsatz	Hoch	Gering
Technische Komplexität	Moderat	Hoch

Experimentelle Protokolle

Hier finden Sie detaillierte Protokolle für die Verifizierung der Integration des **Neomycin**-Resistenzgens mittels PCR und Southern Blot.

Protokoll 1: Quantitativer PCR (qPCR) zur Bestimmung der Kopienzahl des Neomycin-Resistenzgens

Dieses Protokoll beschreibt die Verwendung von qPCR zur Bestimmung der relativen Kopienzahl des **Neomycin**-Resistenzgens im Vergleich zu einem endogenen Referenzgen mit bekannter Kopienzahl.

1. DNA-Isolierung:

- Isolieren Sie genomische DNA (gDNA) aus den zu testenden Zelllinien oder Geweben mit einem kommerziellen Kit nach Herstellerangaben.
- Bestimmen Sie die Konzentration und Reinheit der gDNA mittels UV-Spektrophotometrie.

2. Primer- und Sonden-Design:

- Entwerfen Sie Primerpaare, die spezifisch für das **Neomycin**-Resistenzgen sind.
- Entwerfen Sie Primerpaare für ein endogenes Referenzgen (z. B. GAPDH, β -Actin), das in einer einzigen Kopie im Genom vorliegt.
- Die Primer sollten eine Länge von 18-24 Basen, einen GC-Gehalt von 40-60 % und eine Schmelztemperatur (T_m) von 55-65 °C aufweisen.

3. qPCR-Reaktion:

- Bereiten Sie einen Reaktionsmix pro Reaktion vor:
 - SYBR Green Master Mix (2x) oder Sonden-basierter Master Mix
 - Vorwärts-Primer (10 μ M)
 - Rückwärts-Primer (10 μ M)

- gDNA (5-20 ng)
- Nuklease-freies Wasser
- Führen Sie die qPCR unter folgenden typischen Bedingungen durch:
 - Initiale Denaturierung: 95 °C für 10 Minuten
 - 40 Zyklen:
 - Denaturierung: 95 °C für 15 Sekunden
 - Annealing/Extension: 60 °C für 60 Sekunden
- Führen Sie eine Schmelzkurvenanalyse durch, um die Spezifität der Amplifikation bei Verwendung von SYBR Green zu überprüfen.

4. Datenanalyse:

- Bestimmen Sie den Ct-Wert (Cycle threshold) für das **Neomycin**-Resistenzgen und das Referenzgen in jeder Probe.
- Berechnen Sie die relative Kopienzahl mit der $\Delta\Delta\text{Ct}$ -Methode.

Protokoll 2: Southern Blot zur Verifizierung der Integration des Neomycin-Resistenzgens

Dieses Protokoll beschreibt den Nachweis und die Charakterisierung der Integration des **Neomycin**-Resistenzgens mittels Southern Blot.

1. DNA-Isolierung und Restriktionsverdau:

- Isolieren Sie eine ausreichende Menge (10-20 µg) hochmolekularer genomischer DNA.
- Verdauen Sie die DNA über Nacht mit einem geeigneten Restriktionsenzym. Wählen Sie ein Enzym, das nicht innerhalb der neoR-Kassette schneidet, um die Anzahl der Integrationsstellen zu bestimmen. Um die Unversehrtheit der Kassette zu überprüfen, verwenden Sie ein Enzym, das einmal innerhalb der Kassette schneidet.

2. Gelelektrophorese:

- Trennen Sie die verdauten DNA-Fragmente auf einem 0,8 %igen Agarosegel auf.
- Lassen Sie den Lauf lange genug laufen, um eine gute Trennung der Fragmente zu erreichen.

3. Blotting:

- Depurinieren Sie das Gel (0,25 M HCl), denaturieren Sie es (0,5 M NaOH, 1,5 M NaCl) und neutralisieren Sie es (0,5 M Tris-HCl, 1,5 M NaCl).
- Übertragen Sie die DNA über Nacht durch Kapillarblotting auf eine positiv geladene Nylonmembran.
- Fixieren Sie die DNA durch UV-Crosslinking oder Backen bei 80 °C auf der Membran.

4. Sondenherstellung und Hybridisierung:

- Stellen Sie eine Sonde her, die spezifisch für das **Neomycin**-Resistenzgen ist, indem Sie ein DNA-Fragment mittels PCR amplifizieren und mit Digoxigenin (DIG) oder radioaktiven Nukleotiden markieren.
- Prähybridisieren Sie die Membran für mehrere Stunden bei der Hybridisierungstemperatur in einer geeigneten Hybridisierungslösung.
- Denaturieren Sie die Sonde und geben Sie sie zur Hybridisierungslösung. Hybridisieren Sie über Nacht.

5. Waschen und Detektion:

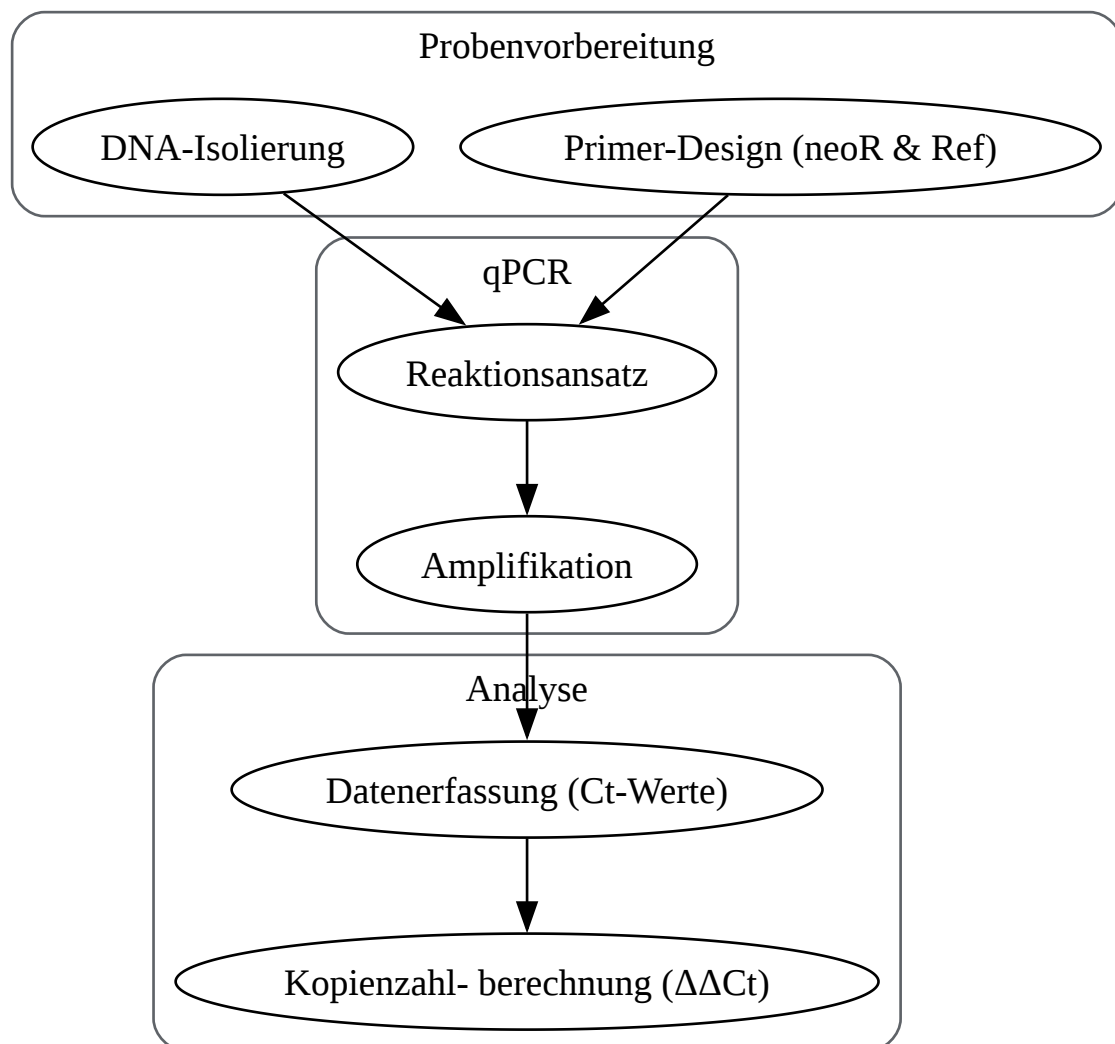
- Waschen Sie die Membran unter stringenten Bedingungen, um unspezifisch gebundene Sonde zu entfernen.
- Weisen Sie die hybridisierte Sonde nach:
 - Bei DIG-Markierung: Inkubation mit Anti-DIG-Antikörper-konjugierter alkalischer Phosphatase und anschließende chemilumineszente Detektion.

- Bei radioaktiver Markierung: Autoradiographie.

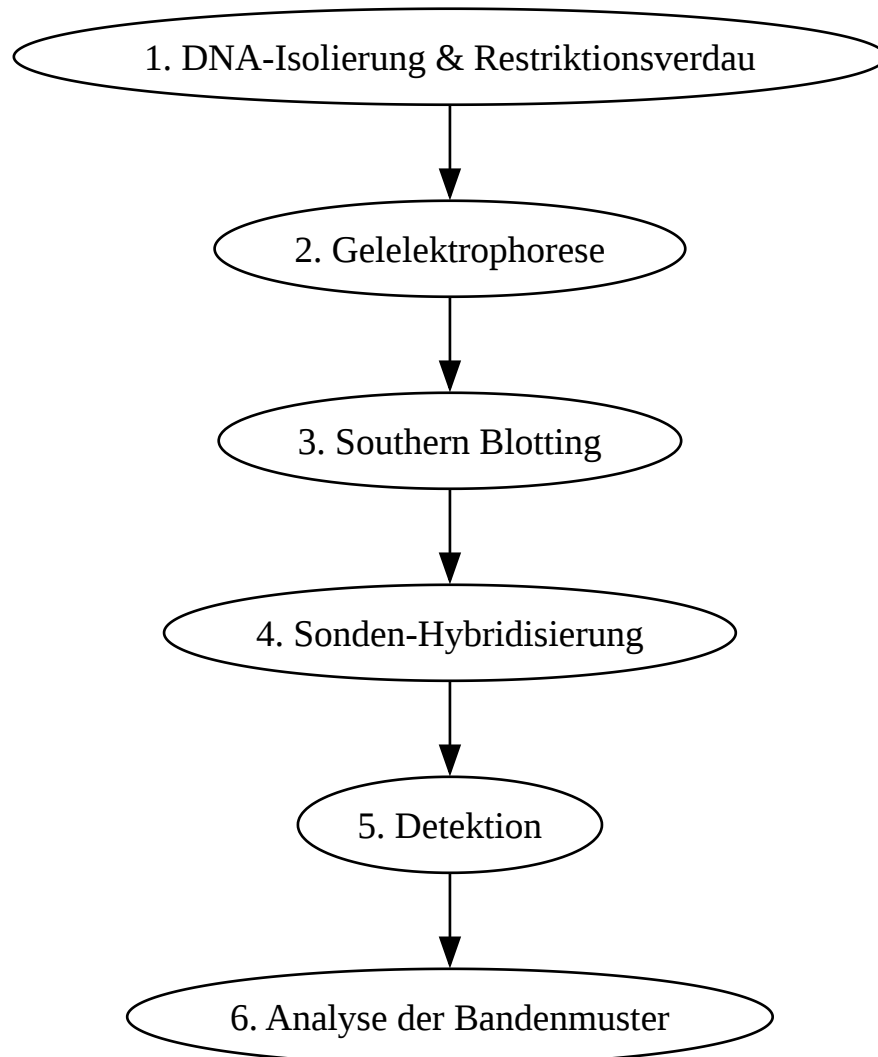
6. Interpretation der Ergebnisse:

- Einzelintegration: Ein einzelnes Band, dessen Größe von der Integrationsstelle abhängt, wenn ein Enzym verwendet wird, das nicht in der Kasette schneidet.
- Mehrfachintegration: Mehrere Bänder, die jeweils einer einzigartigen Integrationsstelle entsprechen.
- Tandem-Integrationen: Ein einzelnes, aber intensiveres Band im Vergleich zu einer Einzelkopie-Kontrolle.

Visuelle Arbeitsabläufe

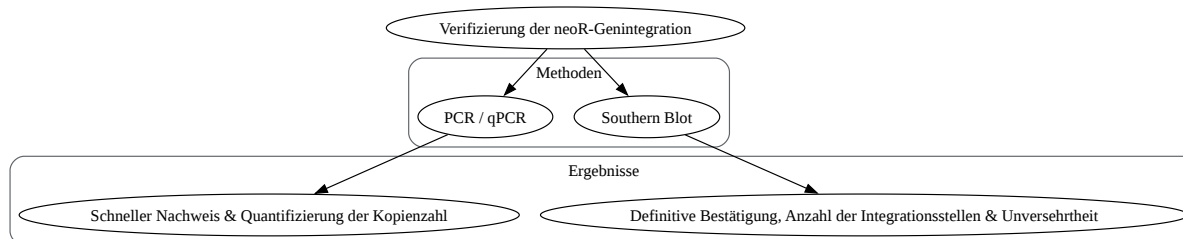


[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

Logische Beziehung der Methoden



[Click to download full resolution via product page](#)

Fazit

Sowohl die PCR als auch der Southern Blot sind wertvolle Techniken zur Verifizierung der Integration des **Neomycin**-Resistenzgens. Die PCR, insbesondere die qPCR, bietet eine schnelle, hochempfindliche und quantitative Methode, die sich ideal für das Screening einer großen Anzahl von Proben eignet. Der Southern Blot bleibt jedoch der Goldstandard für eine definitive Analyse, da er detaillierte Informationen über die Anzahl der Integrationsstellen und die Integrität des integrierten Transgens liefert. In vielen Fällen ist eine Kombination beider Methoden der optimale Ansatz: ein initiales Screening mittels PCR, gefolgt von einer detaillierten Charakterisierung positiver Klone durch Southern Blotting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. conductscience.com [conductscience.com]

- 2. US7943346B2 - Probes and primers for detection of bacterial pathogens and antibiotic resistance genes - Google Patents [patents.google.com]
- 3. An evaluation of new and established methods to determine T-DNA copy number and homozygosity in transgenic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gene-quantification.de [gene-quantification.de]
- 5. Real-time quantitative PCR as an alternative to Southern blot or fluorescence in situ hybridization for detection of gene copy number changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Verifizierung der Integration des Neomycin-Resistenzgens: Ein Vergleich von PCR und Southern Blot]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143500#verifying-neomycin-resistance-gene-integration-by-pcr-and-southern-blot]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com